molecular formula C21H18N4O3 B4518811 N-(1H-indol-6-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(1H-indol-6-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4518811
M. Wt: 374.4 g/mol
InChI Key: PFBOVHBCHQSDLC-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that features an indole ring, a methoxyphenyl group, and a pyridazinone moiety

Properties

IUPAC Name

N-(1H-indol-6-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-28-17-6-3-14(4-7-17)18-8-9-21(27)25(24-18)13-20(26)23-16-5-2-15-10-11-22-19(15)12-16/h2-12,22H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBOVHBCHQSDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the indole derivative, followed by the introduction of the methoxyphenyl group and the pyridazinone ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(1H-indol-6-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide as an anticancer agent. Research indicates that compounds with indole and pyridazine structures exhibit cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that derivatives of this compound could inhibit the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies suggest that it possesses activity against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. Animal models indicate that it may reduce neuroinflammation and oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Anti-inflammatory Activity

Research has also pointed to its anti-inflammatory properties. Studies have shown that this compound can inhibit pro-inflammatory cytokines, which could be beneficial in managing chronic inflammatory conditions .

Material Science Applications

In addition to biological applications, the compound's unique chemical structure allows for potential use in material science. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and as a precursor for synthesizing novel materials with specific electronic properties.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityInduced apoptosis in breast cancer cells; potential as a therapeutic agent.
Study 2Antimicrobial PropertiesEffective against multiple bacterial strains; mechanisms involve cell wall disruption.
Study 3NeuroprotectionReduced oxidative stress in animal models; implications for neurodegenerative disease treatment.
Study 4Anti-inflammatory EffectsInhibited cytokine production; potential for chronic inflammation management.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with molecular targets in biological systems. This could include binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 1H-indole-3-carbaldehyde N-(4-methoxyphenyl)thiosemicarbazone
  • 3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-1H-indole

Uniqueness

N-(1H-indol-6-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications.

Biological Activity

N-(1H-indol-6-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate indole derivatives with pyridazinone precursors. Various methods have been explored, including microwave-assisted synthesis and traditional reflux methods, which enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In particular, its activity against pancreatic cancer has been investigated. The compound was tested in vitro against several pancreatic cancer cell lines, demonstrating significant cytotoxicity with IC50 values below 5 μM for several analogs derived from the indole framework .

Cell Line IC50 (μM)
Panc-1<5
MiaPaCa-2<5
BxPC-3<5
Non-cancerous cell line>10

The proposed mechanism of action for this compound involves inhibition of ATP production, which is critical for cancer cell survival and proliferation. The rapid screening assays indicated that the compound acts as a metabolic inhibitor, disrupting energy metabolism in cancer cells .

Other Biological Activities

In addition to anticancer effects, preliminary studies suggest that the compound may exhibit anti-inflammatory properties. Research indicates that related indole derivatives can modulate inflammatory pathways, although specific studies on this compound are still limited.

Case Studies and Research Findings

A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Pancreatic Cancer : A library of 26 indolyl sulfonamides was synthesized to assess their cytotoxicity against pancreatic cancer cell lines. The results indicated that several compounds exhibited potent activity with low IC50 values, suggesting that modifications to the indole structure can enhance anticancer properties .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound showed promise in reducing inflammatory markers, hinting at a broader therapeutic potential beyond oncology.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(1H-indol-6-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide?

The synthesis involves multi-step organic reactions, including condensation, cyclization, and amide coupling. Critical parameters include:

  • Temperature control (e.g., 60–80°C for pyridazinone ring formation) .
  • Solvent selection (e.g., ethanol or acetic acid for polar intermediates) .
  • Catalyst use (e.g., HCl or H2SO4 for acid-catalyzed steps) . Methodologies like Design of Experiments (DoE) can systematically optimize yields (typically 60–85%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Analytical techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy to confirm functional groups (e.g., indole NH at δ 10–12 ppm, pyridazinone carbonyl at δ 165–170 ppm) .
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • Mass spectrometry (ESI-MS) for molecular ion validation (e.g., [M+H]<sup>+</sup> at m/z 406.15) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Highly soluble in DMSO and DMF; sparingly soluble in aqueous buffers .
  • Stability : Stable at −20°C for >6 months; degrades in basic conditions (pH >9) via amide hydrolysis .
  • Recommended storage : Desiccated, inert atmosphere .

Advanced Research Questions

Q. What hypotheses exist regarding the pharmacological mechanism of action of this compound?

While not fully elucidated, preliminary data suggest:

  • Enzyme inhibition : Potential interaction with histone deacetylases (HDACs) or phosphodiesterases (PDEs) based on structural analogs .
  • Receptor modulation : Indole and pyridazinone moieties may target serotonin or dopamine receptors . Experimental validation via surface plasmon resonance (SPR) or radioligand binding assays is recommended .

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Analog synthesis : Modify substituents on the indole (e.g., 5-Cl vs. 5-OCH3) or pyridazinone (e.g., 4-F vs. 4-OCH3) .
  • Biological testing : Compare IC50 values in enzyme inhibition assays (e.g., HDAC1 vs. HDAC6) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding poses .

Q. How should researchers resolve contradictions in bioassay data across studies?

  • Orthogonal assays : Confirm activity using both cell-based (e.g., apoptosis assays) and biochemical (e.g., enzyme kinetics) methods .
  • Batch variability checks : Re-synthesize compounds and validate purity via HPLC-NMR .

Q. What strategies address discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic profiling : Assess bioavailability, plasma half-life, and metabolite formation using LC-MS/MS .
  • Prodrug design : Improve solubility via ester or phosphate derivatives .

Methodological and Technical Guidance

Q. What computational tools are suitable for predicting metabolic pathways?

  • Software : Use Schrödinger’s ADMET Predictor or CypReact for oxidative metabolism predictions (e.g., O-demethylation at 4-methoxyphenyl) .
  • Validation : Compare with in vitro microsomal studies (human liver microsomes + NADPH) .

Q. How can researchers scale up synthesis without compromising yield?

  • Flow chemistry : Optimize exothermic steps (e.g., cyclization) in continuous reactors .
  • Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) for amide coupling .

Q. What experimental approaches validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm compound binding to putative targets (e.g., HDACs) .
  • CRISPR knockdown : Correlate target protein reduction with loss of compound efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-indol-6-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(1H-indol-6-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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